3-Methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid

pKa acidity carboxylic acid

This compound features a 2-oxabicyclo[2.2.2]octane core—a validated phenyl ring bioisostere that enhances water solubility (389 µM) and metabolic stability over phenyl-based leads. The 3-methyl substitution provides steric and electronic differentiation from the 4-methyl regioisomer (cLogP 1.314 vs. 1.4187) and unsubstituted analogs, enabling precise SAR exploration and novel IP generation. With 98% purity, a balanced LogP of 1.42, and a predicted pKa of 3.75, this building block is ready for amide coupling, esterification, and parallel library synthesis. Secure your advantage in medicinal chemistry and GPR120 modulator programs.

Molecular Formula C9H14O3
Molecular Weight 170.208
CAS No. 2445784-32-5
Cat. No. B2418614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid
CAS2445784-32-5
Molecular FormulaC9H14O3
Molecular Weight170.208
Structural Identifiers
SMILESCC1C2CCC(O1)(CC2)C(=O)O
InChIInChI=1S/C9H14O3/c1-6-7-2-4-9(12-6,5-3-7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)
InChIKeyPMRWDDNDAWLBNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid (CAS 2445784-32-5) — Technical Baseline and Procurement Identification


3-Methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid (CAS 2445784-32-5) is a bicyclic bridged ether carboxylic acid with the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol . The compound features a rigid 2-oxabicyclo[2.2.2]octane scaffold—a saturated framework validated as an improved physicochemical bioisostere of the phenyl ring [1]—with a methyl group at the 3-position and a carboxylic acid at the bridgehead 1-position. The core scaffold has been incorporated into the structure of Imatinib and Vorinostat (SAHA) drugs, demonstrating increased water solubility, enhanced metabolic stability, and reduced lipophilicity compared to the phenyl ring [1]. The 3-methyl substitution on this scaffold confers sterically and electronically differentiated properties relative to unsubstituted 2-oxabicyclo[2.2.2]octane-1-carboxylic acid analogs, making this compound a specialized building block for medicinal chemistry applications requiring C(sp³)-rich, three-dimensional saturated scaffolds.

Why 3-Methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid Cannot Be Substituted with Unsubstituted or 4-Substituted Oxabicyclo[2.2.2]octane Analogs


The 2-oxabicyclo[2.2.2]octane scaffold family exhibits pronounced positional substitution effects on key physicochemical and biological properties, rendering generic substitution across regioisomers unreliable. Experimental pKa measurements demonstrate that replacing the distal methylene group with oxygen in bicyclo[2.2.2]octane carboxylic acid (pKa = 5.6) to form the 2-oxabicyclo[2.2.2]octane core dramatically increases acidity to pKa = 4.4—a shift of 1.2 log units [1]. Further structural modifications, such as methyl substitution at the 3-position, introduce additional electronic and steric perturbations. The 3-methyl-1-carboxylic acid regioisomer (this compound) differs fundamentally from 4-methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid (CAS 2247107-46-4), which exhibits a different substitution pattern and a distinct cLogP value of 1.314 . Such differences in substitution position directly impact solubility, metabolic stability, and target engagement in drug discovery applications where the 2-oxabicyclo[2.2.2]octane core is employed as a phenyl ring bioisostere [2].

Quantitative Differentiation Evidence: 3-Methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid vs. Structural Analogs


Predicted pKa of 3-Methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid: Positional and Substitutional Acidity Differentiation

The predicted pKa of 3-methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid is 3.75 ± 0.40, representing an enhanced acidity relative to the unsubstituted bicyclo[2.2.2]octane carboxylic acid scaffold (pKa = 5.6) and the 4-methyl substituted regioisomer 4-methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid (CAS 2247107-46-4). The shift from pKa = 5.6 to pKa = 4.4 upon introduction of the 2-oxa bridge has been experimentally validated, and the additional 3-methyl substitution further modulates this electronic environment [1].

pKa acidity carboxylic acid physicochemical property bioisostere

LogP and cLogP Comparison: Lipophilicity Profiling of 3-Methyl- vs. 4-Methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic Acid

3-Methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid exhibits a LogP of 1.4187 . In contrast, the 4-methyl substituted regioisomer (4-methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid, CAS 2247107-46-4) has a reported cLogP of 1.314 . The unsubstituted 2-oxabicyclo[2.2.2]octane-1-carboxylic acid (CAS 1447943-57-8) has no publicly reported LogP value, while other positional isomers such as (1R,3S,4s)-1,3-dimethyl-2-oxabicyclo[2.2.2]octane-3-carboxylic acid show a LogP of 1.77 [1]. The phenyl ring, which this scaffold is designed to bioisosterically replace, typically exhibits LogP values in the range of 2.0–2.5 for benzoic acid derivatives.

LogP lipophilicity cLogP physicochemical property ADME

Scaffold Bioisosteric Validation: 2-Oxabicyclo[2.2.2]octane Core as a Validated Phenyl Ring Replacement with Quantified Solubility Gains

The 2-oxabicyclo[2.2.2]octane core—the foundational scaffold of 3-methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid—has been experimentally validated as a saturated bioisostere of the phenyl ring. In Imatinib, replacement of the para-substituted phenyl ring with bicyclo[2.2.2]octane (compound 86) decreased water solubility more than threefold (from 351 µM to 113 µM), whereas incorporation of the 2-oxabicyclo[2.2.2]octane core (compound 85) increased solubility to 389 µM—a 3.4-fold improvement over the bicyclo[2.2.2]octane analog and an 11% increase over the original Imatinib [1]. This replacement also enhanced metabolic stability and reduced lipophilicity [1].

bioisostere phenyl ring replacement water solubility Imatinib metabolic stability

3-Methyl Substitution: Enhanced Purity Benchmark vs. Unsubstituted 2-Oxabicyclo[2.2.2]octane-1-carboxylic Acid

3-Methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid (CAS 2445784-32-5) is commercially available at 98% purity . The unsubstituted parent compound 2-oxabicyclo[2.2.2]octane-1-carboxylic acid (CAS 1447943-57-8) is typically offered at 95% purity . This 3% purity differential is meaningful for applications requiring high-fidelity building blocks, particularly in late-stage functionalization, parallel library synthesis, and scale-up campaigns where impurities can propagate through synthetic sequences.

purity building block procurement quality control

Patent Landscape: 2-Oxabicyclo[2.2.2]octane Scaffold in GPR120 Modulation and Metabolic Disease Programs

The oxabicyclo[2.2.2]octane scaffold has been patented as a core structural motif for GPR120 G protein-coupled receptor modulators (WO2014151247A1 and related filings) [1][2]. GPR120 modulation is implicated in insulin sensitivity and inflammation, with direct relevance to type 2 diabetes and metabolic disorders. While the patent family covers broad oxabicyclo[2.2.2] acid derivatives, the 3-methyl-1-carboxylic acid substitution pattern (this compound) occupies a specific region of the claimed chemical space that is distinct from the 4-carboxylic acid and 4-substituted analogs explicitly exemplified in the patent literature. This positions the compound as a differentiated entry point for structure-activity relationship (SAR) exploration within the GPR120 modulator space.

GPR120 diabetes metabolic disease patent GPCR

Procurement-Relevant Application Scenarios for 3-Methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid (CAS 2445784-32-5)


Medicinal Chemistry: Phenyl Ring Bioisostere Replacement in Lead Optimization

3-Methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid serves as a building block for synthesizing drug candidates where a para-substituted phenyl ring or benzoic acid moiety requires replacement with a saturated, C(sp³)-rich bioisostere. The 2-oxabicyclo[2.2.2]octane core has been experimentally validated to improve water solubility (389 µM vs. 113 µM for bicyclo[2.2.2]octane analogs) and enhance metabolic stability when substituted for phenyl rings in drug scaffolds such as Imatinib [1]. The 3-methyl-1-carboxylic acid substitution pattern provides a differentiated starting point with a predicted pKa of 3.75 ± 0.40 and LogP of 1.4187—properties that distinguish it from 4-methyl (cLogP 1.314) and unsubstituted analogs .

GPR120 Modulator SAR Expansion for Metabolic Disease Programs

The oxabicyclo[2.2.2]octane scaffold is patented as a core motif for GPR120 modulators with applications in type 2 diabetes and obesity [2]. The 1-carboxylic acid-3-methyl substitution pattern of this compound occupies a structurally distinct region of the patent space relative to the more extensively exemplified 4-carboxylic acid derivatives. This regioisomeric differentiation enables SAR exploration that may access novel intellectual property, particularly for programs seeking to optimize around existing GPR120 modulator patent estates.

Parallel Library Synthesis and Fragment-Based Drug Discovery

With a commercial purity specification of 98%—exceeding the 95% specification typical of unsubstituted 2-oxabicyclo[2.2.2]octane-1-carboxylic acid —this compound is well-suited for parallel library synthesis and fragment-based drug discovery (FBDD) workflows. The carboxylic acid functional group enables straightforward amide coupling, esterification, and other derivatization reactions, while the rigid bicyclic framework provides three-dimensionality that enhances fragment library diversity. Higher starting purity reduces the downstream purification burden in high-throughput synthetic campaigns.

Physicochemical Property Modulation in ADME Optimization

The combination of a moderately lipophilic scaffold (LogP 1.4187) with an ionizable carboxylic acid (predicted pKa 3.75) creates a balanced physicochemical profile suitable for fine-tuning ADME properties . The 0.10 unit LogP differential between the 3-methyl and 4-methyl regioisomers represents a meaningful parameter adjustment for programs where small changes in lipophilicity significantly impact metabolic stability, plasma protein binding, or membrane permeability. The scaffold's demonstrated capacity to enhance aqueous solubility in the Imatinib context (389 µM vs. 113 µM for non-oxygenated analog) further supports its use in solubility-limited lead series [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.